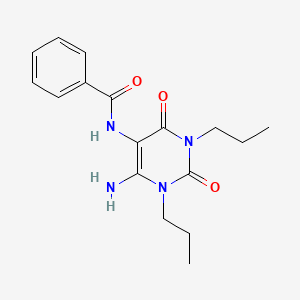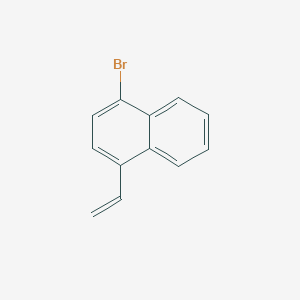
1-Bromo-4-vinylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-vinylnaphthalene is an organic compound with the molecular formula C₁₂H₉Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a vinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-vinylnaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-vinylnaphthalene using bromine in the presence of a catalyst. The reaction typically occurs in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-vinylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) are commonly used.
Addition Reactions: Electrophiles like hydrogen bromide (HBr) or bromine (Br₂) can be used for addition to the vinyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Addition Reactions: Products include dibromo derivatives or other addition products depending on the electrophile.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing conditions applied.
Scientific Research Applications
1-Bromo-4-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.
Industry: Used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-vinylnaphthalene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the vinyl group provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
- 1-Bromo-2-vinylnaphthalene
- 1-Bromo-3-vinylnaphthalene
- 1-Bromo-4-methylnaphthalene
Comparison: 1-Bromo-4-vinylnaphthalene is unique due to the specific positioning of the bromine and vinyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in substitution and addition reactions. The presence of the vinyl group at the fourth position also makes it distinct from other bromonaphthalene derivatives, potentially offering unique properties in material science and organic synthesis.
Properties
IUPAC Name |
1-bromo-4-ethenylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKLDAXYSFGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)

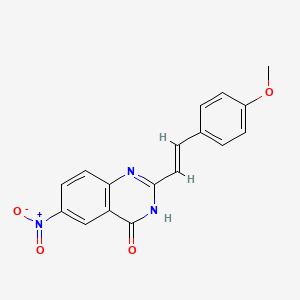
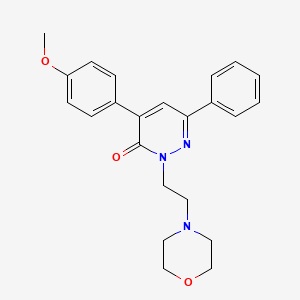
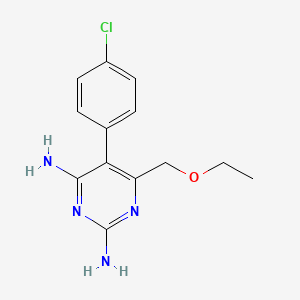
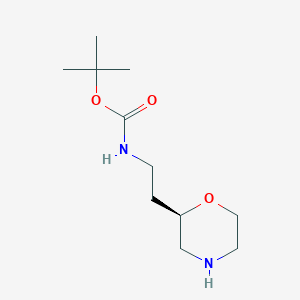
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
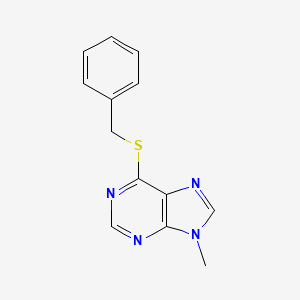
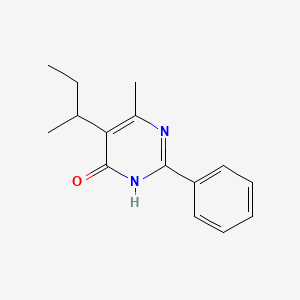
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)



